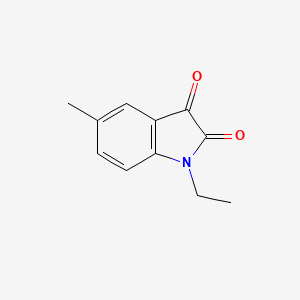

1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Descripción general

Descripción

“1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . A common method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, Fischer indole cyclization is a common reaction involving indole derivatives .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, including 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione, have been extensively studied for their potential in treating various types of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in chemotherapy drugs .

Antimicrobial Activity

These compounds have shown promise as antimicrobial agents. Their structure allows them to interact with microbial cell membranes, disrupting their function and leading to the death of the pathogen .

Treatment of Disorders

The indole nucleus is a common structure found in compounds that treat disorders of the human body. Research has indicated that derivatives of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione could be effective in treating neurological and psychological disorders .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. They can inhibit the replication of viruses, including influenza and Coxsackie B4 virus, making them potential candidates for antiviral drug development .

Anti-HIV Properties

Some indole derivatives have been identified as potential anti-HIV agents. Their ability to bind to HIV-1 proteins and inhibit the virus’s lifecycle is a significant area of research, with the potential to contribute to new treatments for HIV/AIDS .

Antioxidant Properties

The indole nucleus is also associated with antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various chronic diseases .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives, such as 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione, are known to have a wide range of biological targets due to their diverse biological activities . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The mode of action of indole derivatives involves their interaction with multiple receptors, leading to various biological responses . These compounds bind with high affinity to their targets, resulting in changes that contribute to their therapeutic effects .

Biochemical Pathways

Indole derivatives affect various biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been reported to show antiviral activity, suggesting their involvement in pathways related to viral replication .

Result of Action

The result of the action of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the molecular and cellular effects could range from antiviral effects to anticancer effects .

Propiedades

IUPAC Name |

1-ethyl-5-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-12-9-5-4-7(2)6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHAHZVNUDXOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)

![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2986546.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986548.png)

![Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2986549.png)

![(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2986550.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)

![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)